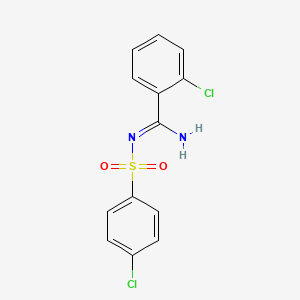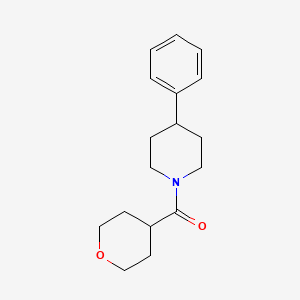![molecular formula C19H17ClN4S B2837923 N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-52-5](/img/structure/B2837923.png)
N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C19H17ClN4S and its molecular weight is 368.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Ability and Interactions with Biomacromolecules
A study by Saghatforoush et al. (2021) investigated a thiosemicarbazone derivative, closely related to N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrazine-2(1H)-carbothioamide, and its Zn(II) complex's binding ability towards proteins and DNA. The research showed that this complex could interact with selected biomacromolecules, potentially better than doxorubicin in some cases, highlighting its significance in the development of new therapeutic agents (Saghatforoush, Hosseinpour, Moeini, Mardani, Bezpalko, & Kassel, 2021).
Synthesis and Antibacterial Activity
Anusevičius et al. (2014) described the synthesis of various derivatives, including a substance structurally similar to N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrazine-2(1H)-carbothioamide, through the cyclization of N-(4-chlorophenyl)-β-alanine. This study also explored the antibacterial properties of the synthesized compounds, suggesting potential applications in developing new antibacterial agents (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Antimicrobial and Antifungal Activities
Hafez, El-Gazzar, and Zaki (2016) synthesized new compounds using a starting material closely related to N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrazine-2(1H)-carbothioamide, which exhibited potent antimicrobial and antifungal activities. This study indicates the potential use of these compounds in treating infections caused by various microbes and fungi (Hafez, El-Gazzar, & Zaki, 2016).
Interaction with Metal Ions
Glicksman and Walton (1976) researched the reduction of rhenium(III) bromide by tertiary amines and phosphines, involving a compound similar to N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrazine-2(1H)-carbothioamide. Although not directly involving the exact compound, this study provides insights into the redox behavior of metal ions and their interactions with nitrogen-containing heterocycles, which could have implications for the design of metal-based drugs or catalytic agents (Glicksman & Walton, 1976).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c20-15-3-5-16(6-4-15)22-19(25)24-13-12-23-11-1-2-17(23)18(24)14-7-9-21-10-8-14/h1-11,18H,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSFWGLNEMEANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

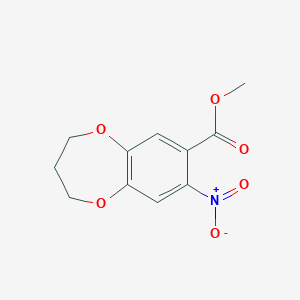
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)


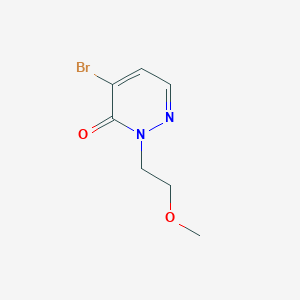
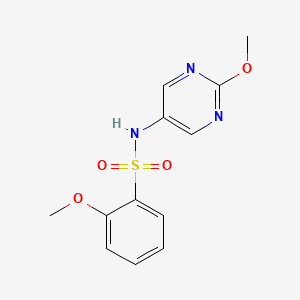
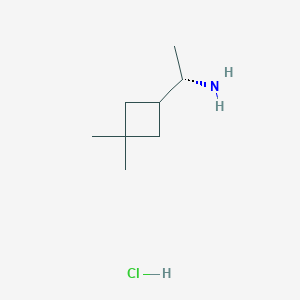

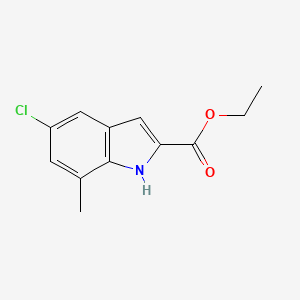

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
